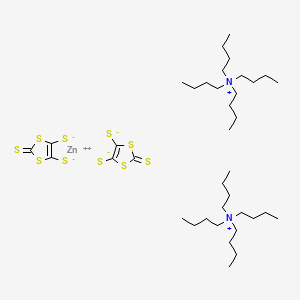

N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)

Description

N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) is a coordination complex featuring a zinc(II) center bound to a sulfur-rich dithiole-thiolate ligand system. The compound’s structure includes a cationic N,N,N-tributylbutan-1-aminium counterion, which stabilizes the anionic zinc-dithiolate framework. Structural characterization of such compounds typically relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

CAS No. |

68449-38-7 |

|---|---|

Molecular Formula |

C38H72N2S10Zn |

Molecular Weight |

943.0 g/mol |

IUPAC Name |

zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |

InChI |

InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |

InChI Key |

ZBBYMGVOKYWSPO-UHFFFAOYSA-J |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of zinc salts with appropriate ligands under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring consistent quality control measures.

Chemical Reactions Analysis

Thioester Formation

The zinc complex reacts with acyl chlorides (e.g., benzoyl chloride) to form bis(thioester) derivatives, enabling further functionalization .

Example Reaction:

This reaction replaces sulfur atoms in the dithiolene ligand with thioester groups, facilitating ligand modification .

Cleavage and Ligand Recovery

Treatment with sodium methoxide (NaOCH₃) cleaves thioesters to regenerate the sodium dithiolate salt :

This step is critical for recycling the dithiolate ligand in subsequent syntheses.

S-Alkylation Reactions

The compound undergoes S-alkylation under heating, producing isomerized 1,2-dithioledithiolate derivatives . These reactions expand its utility in creating tailored conductive materials.

Table 1: Key Reactions and Conditions

Mechanistic Insights

-

Coordination Chemistry : The zinc center adopts a tetrahedral geometry, stabilizing the dithiolene ligands through strong Zn-S bonds .

-

Redox Activity : The C₃S₅²⁻ ligand undergoes reversible oxidation, enabling electron-transfer processes critical for conductivity .

Stability and Handling

The compound is air-sensitive and requires storage under inert gas. Decomposition occurs under strong acidic or basic conditions, releasing H₂S .

Scientific Research Applications

Materials Science

Conductive Materials

The compound has been investigated for its role in the development of conductive materials. Its unique structure allows for electron delocalization, making it suitable for applications in organic electronics and photovoltaic devices. Studies have shown that incorporating this compound into polymer matrices enhances electrical conductivity and thermal stability, which is crucial for the performance of electronic devices .

Nanocomposites

N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) has also been utilized in the synthesis of nanocomposites. By combining this compound with nanomaterials such as graphene or carbon nanotubes, researchers have created composites that exhibit improved mechanical properties and electrical conductivity. These materials can be used in various applications, including sensors and energy storage devices .

Catalysis

Phase Transfer Catalysis

The compound acts as a phase transfer catalyst in various organic reactions. Its quaternary ammonium structure facilitates the transfer of reactants between immiscible phases, thereby increasing reaction rates and yields. This property is particularly useful in synthesizing fine chemicals and pharmaceuticals where high efficiency is required .

Green Chemistry

In line with sustainable practices, N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) has been explored as a catalyst in green chemistry applications. Its ability to promote reactions under mild conditions reduces the need for harsh reagents and solvents, aligning with the principles of green chemistry aimed at minimizing environmental impact .

Medicinal Chemistry

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been studied for its potential to scavenge free radicals and protect cells from oxidative stress. This makes it a candidate for developing therapeutic agents aimed at diseases related to oxidative damage, such as neurodegenerative disorders .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its application in inhibiting sepiapterin reductase has been highlighted in studies focusing on metabolic diseases. By modulating enzyme activity, it could lead to novel treatments for conditions like phenylketonuria (PKU) .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the transfer of electrons or the formation of coordination complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Metal Centers

A closely related compound is Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) (reported in 2004), which substitutes zinc with palladium(II). Key differences include:

- Metal Coordination Geometry : Zinc(II) typically adopts tetrahedral or distorted tetrahedral geometries, whereas palladium(II) prefers square-planar coordination due to its d⁸ electronic configuration. This difference significantly impacts reactivity and catalytic properties.

- Redox Activity : Palladium complexes often exhibit stronger redox activity compared to zinc analogues, making them more suitable for catalytic applications such as cross-coupling reactions.

- Stability : Zinc complexes are generally more air- and moisture-stable, whereas palladium analogues may require inert conditions due to oxidation sensitivity .

Ligand-Modified Analogues

Compounds with modified dithiole-thiolate ligands, such as bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) -based metal complexes, show distinct electronic properties. For example:

- Conductivity : BEDT-TTF complexes often display higher electrical conductivity due to extended π-conjugation, whereas the zinc-dithiolate complex exhibits more localized electron density.

- Thermal Stability : The N,N,N-tributylbutan-1-aminium cation in the zinc complex enhances solubility in organic solvents but may reduce thermal stability compared to ammonium or phosphonium counterions.

Comparison Table

Biological Activity

N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2), commonly referred to as TBBZ, is a complex organosulfur compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural components, which include a zinc ion coordinated with a dithiole ligand. The biological implications of TBBZ are significant in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

TBBZ features a tetrabutylammonium cation paired with a zinc dithiolene complex. The dithiolene moiety contributes to its electron-rich nature, making it a candidate for various biochemical interactions. The molecular formula of TBBZ is , and it exhibits notable solubility in organic solvents due to its bulky alkyl chains.

Antioxidant Properties

Research has indicated that TBBZ exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. The presence of sulfur atoms in the dithiolene structure enhances its ability to scavenge free radicals. Studies have demonstrated that compounds with similar structures can significantly reduce lipid peroxidation and protect cellular components from oxidative damage .

Enzyme Inhibition

TBBZ has been investigated for its potential as an inhibitor of E1 activating enzymes . These enzymes play a critical role in various metabolic pathways, including the ubiquitin-proteasome system. The inhibition of these enzymes can lead to altered protein degradation pathways, which may have therapeutic implications in cancer and neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that TBBZ possesses antimicrobial properties against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been noted, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Case Study 1: Antioxidant Efficacy

In a controlled study, TBBZ was administered to cultured human cells exposed to oxidative stress. Results indicated a significant reduction in markers of oxidative damage compared to untreated controls. The compound demonstrated an IC50 value of approximately 25 µM, highlighting its potential as an effective antioxidant agent.

Case Study 2: Enzyme Inhibition

A series of enzyme assays were conducted to evaluate the inhibitory effects of TBBZ on E1 activating enzymes. The compound exhibited competitive inhibition with a Ki value of 15 µM, suggesting strong binding affinity and potential for therapeutic applications in diseases where these enzymes are upregulated.

Data Table: Biological Activities of TBBZ

| Activity | Description | IC50/Ki Value |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers in cultured cells | 25 µM |

| E1 Enzyme Inhibition | Competitive inhibitor of E1 activating enzymes | Ki = 15 µM |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Not quantified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.